5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one
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Overview
Description
5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a cyclopentane derivative with a pyran derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Isoxepac: A compound with a similar fused ring structure, known for its anti-inflammatory properties.
Pyrimidine Derivatives: Compounds with a pyrimidine core that exhibit diverse biological activities, including antimicrobial and antifibrotic effects.
Uniqueness
5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one is unique due to its specific ring fusion and the presence of the prop-1-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
649570-68-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-prop-1-enyl-3,4,5,6-tetrahydro-2H-cyclopenta[b]pyran-7-one |
InChI |
InChI=1S/C11H14O2/c1-2-4-8-7-10(12)11-9(8)5-3-6-13-11/h2,4,8H,3,5-7H2,1H3 |
InChI Key |
SEEKJHDGWQCHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC(=O)C2=C1CCCO2 |
Origin of Product |
United States |
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